(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile
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Overview
Description
“(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile” is a chemical compound with the molecular formula C6H8N2OS . It has a molecular weight of 156.21 . The IUPAC name for this compound is 6,7-dihydro-4H-pyrano [4,3-d] [1,3]thiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2, (H2,7,8) . This code provides a specific string of characters representing the compound’s molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a flash point of 167.7±25.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the versatility of thiazolyl-acetonitrile derivatives in the synthesis of various heterocyclic compounds. These derivatives serve as precursors for synthesizing polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which exhibit significant antioxidant activities comparable to ascorbic acid (A. El‐Mekabaty, 2015). Another study outlines a synthetic approach to 2H‐Pyran‐2‐ones and related structures bearing a thiazole moiety, showcasing the compound's utility in generating a wide array of functionalized heterocyclic compounds (S. Bondock, Abd El-Gaber Tarhoni, A. Fadda, 2014).
Biological Activities
Thiazolyl-acetonitrile derivatives have been synthesized and evaluated for their anti-inflammatory and anti-ulcer activities. Notably, certain derivatives have demonstrated higher activity in these areas, highlighting their potential therapeutic applications (R. Mohareb, F. Al-Omran, M. Abdelaziz, R. Ibrahim, 2017). Another study on the glycosidase inhibitory activity of novel derivatives indicates significant potential in managing hyperglycemia in type II diabetes (V. S. Patil et al., 2012).
Antimicrobial and Anticancer Activities
A study on pyrano[2,3-d]thiazole derivatives has reported their synthesis, along with evaluations of antimicrobial and anticancer activities, suggesting their potential in developing new therapeutic agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018). Moreover, novel 1-thiazolyl-5-coumarin-3-yl-pyrazole derivatives synthesized via a one-pot multicomponent reaction showed excellent cytotoxic activity against cancer cell lines, further underscoring the potential of thiazolyl-acetonitrile derivatives in anticancer research (Ravibabu Velpula et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLRWYUKKSNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590123 |
Source
|
Record name | (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile | |
CAS RN |
850349-44-9 |
Source
|
Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850349-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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